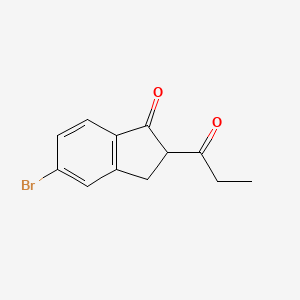

5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative featuring a bromine atom at the 5-position and a propanoyl group (-COCH2CH3) at the 2-position of the dihydroindenone scaffold. This compound belongs to a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition, anticancer, and antioxidant properties .

Properties

Molecular Formula |

C12H11BrO2 |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

5-bromo-2-propanoyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H11BrO2/c1-2-11(14)10-6-7-5-8(13)3-4-9(7)12(10)15/h3-5,10H,2,6H2,1H3 |

InChI Key |

WVUIKKBIRDPMRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

General Synthetic Strategy

The synthesis of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one generally involves:

Step 1: Bromination of Indanone Derivative

Introduction of a bromine atom at the 5-position of the indanone ring, typically via electrophilic aromatic substitution using brominating agents.Step 2: Acylation (Propanoylation) at the 2-position

Introduction of the propanoyl group (CH3CO-) at the 2-position of the 2,3-dihydro-1H-inden-1-one ring system, generally through Friedel-Crafts acylation or related methods.

Detailed Synthetic Routes

Synthesis of 5-Bromo-1-indanone (Key Intermediate)

- Starting Material: 3-(3-Bromophenyl)propionic acid

- Reaction: Friedel-Crafts acylation using chlorosulfonic acid as a catalyst and dehydrating agent

- Conditions: The reaction proceeds under acidic conditions to cyclize and form the indanone ring with bromine substitution at the 5-position.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-(3-Bromophenyl)propionic acid + chlorosulfonic acid | 5-Bromo-1-indanone | ~92% |

Oxidative Reaction to Introduce the Propanoyl Group

- Reagents: tert-Butyl hydroperoxide (TBHP) in aqueous medium

- Conditions: Heating at 100 °C for 24 hours

- Workup: Quenching with sodium thiosulfate solution, extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Cyclization | 3-(3-Bromophenyl)propionic acid | Chlorosulfonic acid, acidic conditions | ~92 | High yield, straightforward | Requires strong acid, sensitive to moisture |

| Oxidative Acylation | 5-Bromo-1-indanone | tert-Butyl hydroperoxide, 100 °C, 24 h | Variable | Mild conditions, selective | Long reaction time, hazardous reagent (TBHP) |

| Direct Friedel-Crafts Acylation | 5-Bromo-1-indanone | Propanoyl chloride, AlCl3 | Moderate | Established method | Risk of overacylation, harsh conditions |

| Halogen-Metal Exchange | 5-Bromo-1-indanone | n-Butyllithium or similar, then propanoyl electrophile | Moderate | Regioselective, versatile | Requires low temperatures, moisture sensitive |

Summary and Research Findings

- The synthesis of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is most reliably approached via initial preparation of 5-bromo-1-indanone, followed by selective acylation at the 2-position.

- Friedel-Crafts reactions remain a cornerstone for ring formation and acylation steps, with modifications to accommodate bromine substitution and acyl group introduction.

- Oxidative methods using tert-butyl hydroperoxide offer alternative pathways with milder conditions but require careful safety measures.

- The choice of method depends on available reagents, desired yield, and operational safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It serves as a building block for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Key Observations :

- Halogenation: Bromine at position 5 is common in analogs (e.g., DDI, ; 5-Bromo-4-fluoro, ), but its combination with a propanoyl group is unique. Bromine increases molecular weight (e.g., 211.06 g/mol in 5-Bromoindanone, ) and may enhance electron-withdrawing effects .

- Propanoyl vs.

- Fluorinated Derivatives : Fluorine substitution () increases electronegativity and metabolic stability compared to bromine .

Physicochemical Properties

Notes:

- The propanoyl group increases hydrophilicity compared to non-polar benzylidene analogs.

- Fluorine in 5-Bromo-4-fluoroindanone () slightly elevates molecular weight without drastically altering logP .

Biological Activity

5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11BrO

- Molecular Weight : 251.12 g/mol

- IUPAC Name : 5-bromo-1-(propanoyl)-2,3-dihydro-1H-indene

Biological Activity Overview

Research indicates that 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits various biological activities, particularly in the realms of anticancer and antimicrobial properties. Below are detailed findings from various studies:

The biological activity of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and altering the expression of apoptosis-related proteins such as Bcl-2 and Bax. This results in increased levels of cleaved caspase-3, a marker for apoptosis .

- Antimicrobial Action : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria, although specific mechanisms remain to be fully elucidated.

- Receptor Interaction : Preliminary studies suggest that 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one may interact with μ-opioid receptors, which could have implications for pain management therapies .

Anticancer Activity

A study evaluated the cytotoxic effects of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one on human non-small cell lung cancer (A549) cells. The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth. The mechanism involved mitochondrial pathways leading to apoptosis .

Antimicrobial Properties

In another investigation, the compound demonstrated notable antimicrobial activity against various bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Opioid Receptor Affinity

Research into the binding affinity of 5-Bromo derivatives revealed that modifications at the bromine position significantly affect μ-opioid receptor affinity. Compounds with bromine substitutions showed varied affinities, suggesting that structural modifications can fine-tune receptor interactions and enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one?

- Methodology : A common approach involves starting with commercially available dihydroindenone derivatives. For example, 4-bromo-2,3-dihydro-1H-inden-1-one can undergo propanoylation using 2-methylallyl esters under optimized conditions, yielding the target compound in ~68% efficiency. Reaction parameters include solvent systems (e.g., pentane:ethyl acetate mixtures) and temperatures between 50–60°C. Purification is achieved via column chromatography (Rf = 0.3) .

- Key Data : Yield (68%), melting point (58.2–61.9°C), and chromatographic mobility (Rf) are critical for reproducibility .

Q. How should spectroscopic techniques be employed to characterize this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1746 cm⁻¹ and bromine-related vibrations at ~765 cm⁻¹ .

- HRMS : Confirm molecular weight (e.g., C₁₄H₁₅O₃ [M+H]⁺: calculated 231.1016, observed 231.1017) .

- NMR : Use ¹H and ¹³C NMR to resolve dihydroindenone ring protons (δ 2.5–3.5 ppm) and propanoyl methyl groups (δ 1.2–1.5 ppm) .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Storage : Room temperature in airtight containers, away from light and moisture .

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology : Employ B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), Mulliken charges, and electrostatic potential surfaces. These predict reactivity hotspots (e.g., bromine and carbonyl groups) and global electrophilicity indices .

- Applications : Correlate computational data with experimental reactivity in cross-coupling reactions or biological target interactions .

Q. Which crystallographic tools are optimal for structural analysis of derivatives?

- Software :

- SHELXL/SHELXTL : Refine small-molecule crystal structures, particularly for high-resolution or twinned data .

- ORTEP-III : Generate thermal ellipsoid diagrams to visualize atomic displacement parameters .

Q. How does bromine substitution influence reactivity in cross-coupling reactions?

- Mechanistic Insight : Bromine at the 5-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Compare reactivity with chloro/fluoro analogs (e.g., lower activation energy for bromine due to better leaving-group ability) .

- Experimental Design : Use Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water systems, monitoring progress via TLC .

Q. How can contradictions in bioactivity data across studies be resolved?

- Analytical Strategies :

- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) to compare potency against Gram-positive bacteria (e.g., B. subtilis) .

- Target Validation : Use molecular docking to verify interactions with enzymes (e.g., cytochrome P450) and reconcile discrepancies between in vitro and in silico results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.